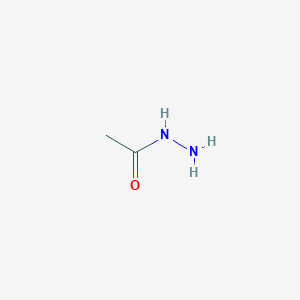
Malonate de diéthyle-1,3-13C2
Vue d'ensemble
Description
Diethyl malonate-1,3-13C2 (DEM-13C2) is a synthetic compound that has been used in a variety of scientific research applications. It is an ester of malonic acid and ethanol, and has an isotope of 13C2, which is a stable isotope of carbon with two neutrons. DEM-13C2 is used in a variety of scientific research applications due to its unique properties, including its ability to act as a substrate for various enzymes and its use as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthèse organique
Malonate de diéthyle-1,3-13C2: est un composé précieux en synthèse organique, en particulier dans la synthèse du 1,3-propanediol par hydrogénation . Ce procédé est crucial pour la production de polyester et de polyuréthane, ainsi que de solvants et d’agents antigel. Le marquage isotopique du composé avec du carbone-13 en fait un excellent candidat pour le suivi des transformations chimiques et la compréhension des mécanismes réactionnels.
Recherche pharmaceutique
En recherche pharmaceutique, This compound sert de précurseur pour divers médicaments . Son enrichissement isotopique permet l’étude détaillée du métabolisme et de la pharmacocinétique des médicaments, fournissant des informations sur le comportement des produits pharmaceutiques dans les systèmes biologiques.
Science des matériaux
Le rôle du composé dans la science des matériaux est lié à son utilisation dans la synthèse et la caractérisation des nanoparticules . Le marquage isotopique aide à l’étude des interactions de surface et des processus catalytiques, qui sont fondamentaux dans le développement de nouveaux matériaux aux propriétés spécifiques.
Études environnementales
This compound: est utilisé dans les études environnementales pour comprendre les processus de réduction catalytique . Il contribue au développement de catalyseurs respectueux de l’environnement et à l’étude des ressources renouvelables et des processus chimiques durables.
Biochimie
En biochimie, This compound est impliqué dans l’étude du métabolisme du malonate, qui joue un rôle important dans le métabolisme symbiotique de l’azote et le développement du cerveau . Le marquage isotopique est crucial pour le suivi des voies biochimiques et la compréhension du devenir métabolique des composés.
Chimie analytique
Le composé est utilisé en chimie analytique pour sa pureté isotopique, aidant à l’étalonnage des instruments et à la validation des méthodes analytiques . Il garantit la précision et l’exactitude des mesures, ce qui est essentiel pour le contrôle qualité et la recherche.
Mécanisme D'action
Target of Action
Diethyl malonate-1,3-13C2, also known as Diethyl propanedioate-1,3-13C2 , is a labeled diethyl ester of malonic acid. It is primarily used in proteomics research
Mode of Action
It is known that diethyl malonate, in general, is used in the synthesis of various compounds such as barbiturates, artificial flavorings, vitamin b1, and vitamin b6 . The mechanism of action in synthesis processes often involves the formation of hydrogen bonds.
Biochemical Pathways
It is known that diethyl malonate is used in the preparation of various compounds, suggesting its involvement in multiple biochemical pathways .
Result of Action
It is known that diethyl malonate is used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .
Action Environment
It is recommended to store the compound at room temperature away from light and moisture .
Safety and Hazards
Diethyl malonate-1,3-13C2 is classified as a combustible liquid (H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that the hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule like Diethyl malonate-1,3-13C2 are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
It is used in proteomics research , which suggests that it may have some influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the carbonyl groups in Diethyl malonate-1,3-13C2 help stabilize the carbanion resulting from the removal of a proton from the methylene group between them . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Diethyl malonate-1,3-13C2 is a stable isotope , suggesting that it may have good stability and limited degradation over time.
Metabolic Pathways
It is known that Diethyl malonate, the non-isotopic form of Diethyl malonate-1,3-13C2, is used in the preparation of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 , suggesting that it may be involved in related metabolic pathways.
Propriétés
IUPAC Name |
diethyl (1,3-13C2)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C[13C](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480028 | |
| Record name | Diethyl malonate-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77386-82-4 | |
| Record name | Diethyl malonate-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions using Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C. What was the purpose of using these isotopically labeled compounds?
A1: Researchers utilized Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C in Infrared (IR) spectroscopy studies to investigate the vibrational modes of sodium diethyl malonate enolates in DMSO []. Isotopic substitution, in this case, replacing ¹²C with ¹³C, leads to shifts in vibrational frequencies observed in the IR spectra. By analyzing these shifts, the researchers could assign specific IR absorption bands to vibrations associated with the C··O and C··C··C bonds within the enolate structure. This provided valuable insights into the electronic distribution and bonding characteristics of the enolate anion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)



![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)





![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)
